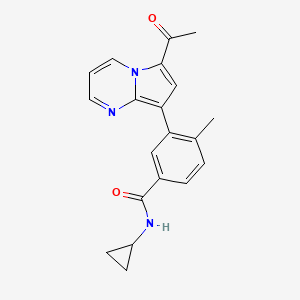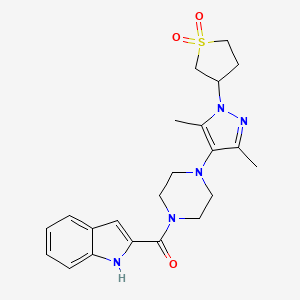
TP-472
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
TP-472 has a wide range of applications in scientific research:
Cancer Therapy: this compound has been shown to induce apoptosis in melanoma cells and inhibit tumor growth in mouse models. .
Epigenetics: As a bromodomain inhibitor, this compound is used to study the role of BRD9 and BRD7 in chromatin remodeling and gene expression
Drug Development: This compound serves as a lead compound for developing new drugs targeting bromodomain-containing proteins
Biological Research: This compound is used to investigate the biological pathways involving BRD9 and BRD7, providing insights into their roles in various diseases
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TP-472 involves multiple steps, starting with the preparation of the core pyrrolopyrimidine structure. The key steps include:
Formation of the pyrrolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial-scale reactors and purification systems to ensure the consistent production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
TP-472 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, allowing for the creation of analogs with varied properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Wirkmechanismus
TP-472 exerts its effects by selectively inhibiting the bromodomain-containing proteins BRD9 and BRD7. These proteins are involved in chromatin remodeling and gene expression. By binding to the bromodomains, this compound prevents the interaction of these proteins with acetylated lysine residues on histones, thereby disrupting the regulation of gene expression. This leads to the downregulation of genes involved in cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
I-BRD9: Another selective inhibitor of BRD9, used in similar research applications.
TP-472N: A structurally similar negative control for TP-472, used to validate the specificity of this compound’s effects
Uniqueness of this compound
This compound is unique due to its high selectivity for BRD9 over other bromodomain family members, except BRD7. This selectivity makes it a valuable tool for studying the specific roles of BRD9 and BRD7 in various biological processes and diseases .
Eigenschaften
IUPAC Name |
3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-12-4-5-14(20(25)22-15-6-7-15)10-16(12)17-11-18(13(2)24)23-9-3-8-21-19(17)23/h3-5,8-11,15H,6-7H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBMXJHQYJLPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=C4N=CC=CN4C(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TP-472?
A1: this compound acts as a selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9. [, , ] These proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histones, influencing gene expression. By inhibiting BRD7/9, this compound disrupts their function in regulating gene transcription. [, ]
Q2: What are the downstream effects of this compound treatment on cancer cells?
A2: Research suggests that this compound impacts cancer cells in several ways:
- Downregulation of ECM Genes: this compound treatment has been shown to downregulate genes involved in the extracellular matrix (ECM), including integrins, collagens, and fibronectins. [] This disruption of the ECM can inhibit cancer cell growth and proliferation.
- Induction of Apoptosis: this compound treatment can upregulate pro-apoptotic genes, leading to programmed cell death in cancer cells. [, ]
- Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer. []
Q3: Beyond cancer, what other diseases has BRD9 been implicated in, and could this compound be a potential therapeutic avenue?
A3: Research indicates that BRD9 is aberrantly overexpressed in uterine leiomyosarcoma (uLMS). [] Inhibiting BRD9 with this compound suppressed uLMS cell proliferation and induced apoptosis in cell lines. [] These findings suggest that BRD9 inhibitors like this compound could be a potential therapeutic strategy for treating uLMS.
Q4: Have any off-target effects been observed with this compound?
A4: Interestingly, this compound has been shown to potentiate the cytotoxicity of TAK-243, a ubiquitin-activating enzyme (UBA1) inhibitor. [] This potentiation is attributed to this compound's off-target inhibition of the efflux transporter ABCG2, leading to increased intracellular accumulation of TAK-243. [] This off-target effect highlights the importance of considering potential unintended interactions when developing and researching epigenetic probes like this compound.
Q5: What are the potential implications of this compound's off-target ABCG2 inhibition?
A5: The ability of this compound to inhibit ABCG2 could be further explored for developing cell-based assays to screen for ABCG2 inhibitory activity in other compounds. [] This finding highlights the potential for discovering new applications for existing drugs or drug candidates based on their off-target effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)
![N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2554084.png)
![N-(butan-2-yl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2554085.png)
![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)
![5-(2,5-dimethylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2554090.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide](/img/structure/B2554094.png)
![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2554096.png)

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2554099.png)
![5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2554100.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)
